N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine
Overview
Description
N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring and a methoxyphenyl group
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 2-chloro-4-(trifluoromethyl)pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various substituted pyridines and phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine can be compared with similar compounds such as:
N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide: This compound has a benzamide group instead of a pyridine ring, which affects its chemical reactivity and biological activity.
4-methoxyphenyl trifluoromethanesulfonate: This compound features a trifluoromethanesulfonate group, which makes it more reactive in nucleophilic substitution reactions.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry due to their unique properties.
This compound stands out due to its combination of a trifluoromethyl group and a pyridine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-19-11-4-2-9(3-5-11)18-10-6-7-17-12(8-10)13(14,15)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOVLAWMIBBOBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211372 | |
Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-27-4 | |
Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338393-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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